



# **Application Notes and Protocols for Animal Model Study of Nicotinamide Riboside Malate**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Nicotinamide riboside malate |           |
| Cat. No.:            | B15571242                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Nicotinamide Riboside (NR) is a naturally occurring pyridine-nucleoside form of vitamin B3 that acts as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme in cellular metabolism, playing a critical role in redox reactions and as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2] A decline in cellular NAD+ levels is associated with aging and a range of metabolic and neurodegenerative diseases.[3][4] Supplementation with NAD+ precursors like NR has emerged as a promising therapeutic strategy to augment NAD+ levels, thereby potentially mitigating age-related physiological decline and disease.[2][3]

**Nicotinamide Riboside Malate** (NRM) is a salt of NR that is orally active and has been shown to increase NAD+ levels, activate SIRT1 and SIRT3, enhance oxidative metabolism, and offer protection against metabolic abnormalities induced by a high-fat diet.[5] This document provides a detailed protocol for an animal model study designed to investigate the effects of NRM in a diet-induced obesity (DIO) mouse model.

# **Preclinical Rationale and Study Objectives**

Rationale: The prevalence of obesity and associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, is a growing global health concern. The DIO mouse model effectively mimics many of the metabolic dysregulations observed in human



obesity.[3] By increasing cellular NAD+ levels, NRM is hypothesized to improve mitochondrial function, enhance sirtuin activity, and promote metabolic homeostasis, thus ameliorating the pathological consequences of a high-fat diet.

#### **Primary Objectives:**

- To evaluate the effect of chronic NRM administration on NAD+ levels in blood and key metabolic tissues (liver, skeletal muscle) of DIO mice.
- To assess the impact of NRM on the expression and activity of SIRT1 and SIRT3 in the liver and skeletal muscle.
- To determine the effect of NRM on mitochondrial respiration in key metabolic tissues.

#### Secondary Objectives:

- To monitor the effects of NRM on body weight, body composition, and glucose tolerance.
- To assess the safety and tolerability of chronic NRM administration.

## **Signaling Pathway of NRM Action**



Click to download full resolution via product page

Caption: NRM increases intracellular NAD+ levels, leading to the activation of sirtuins.

## **Experimental Design and Workflow**



A diet-induced obesity mouse model will be utilized to assess the efficacy of NRM.



Click to download full resolution via product page



Caption: Experimental workflow from animal acclimation to final analysis.

## **Logical Relationships in Study Design**





Click to download full resolution via product page

Caption: Logical flow from hypothesis to expected outcomes.

# Experimental Protocols Animal Model and Husbandry

- Species: C57BL/6J mice (male, 8 weeks old).
- Housing: Animals will be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
- Diet:
  - Standard Chow: Standard rodent chow.
  - High-Fat Diet (HFD): A diet with 45-60% of calories derived from fat.
- Acclimation: Animals will be acclimated for one week on standard chow upon arrival.
- Diet Induction: Following acclimation, mice (excluding the chow control group) will be placed on the HFD for 8 weeks to induce obesity.

## **Treatment Groups and Administration**

- Group 1 (HFD Control): HFD + Vehicle (0.5% carboxymethylcellulose sodium in sterile water) via oral gavage, daily for 12 weeks.
- Group 2 (NRM Low Dose): HFD + NRM (200 mg/kg body weight) in vehicle via oral gavage, daily for 12 weeks.
- Group 3 (NRM High Dose): HFD + NRM (400 mg/kg body weight) in vehicle via oral gavage, daily for 12 weeks.[5]
- Group 4 (Chow Control): Standard Chow + Vehicle via oral gavage, daily for 12 weeks.

Preparation of NRM Solution: NRM will be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water. The solution should be prepared fresh daily.



### **In-Life Measurements**

- · Body Weight and Food Intake: Measured weekly.
- Glucose Tolerance Test (GTT): Performed during week 11 of the treatment period.
  - Fast mice for 6 hours.
  - Measure baseline blood glucose from a tail snip.
  - Administer D-glucose (2 g/kg) via intraperitoneal injection.
  - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

## **Tissue Collection and Processing**

At the end of the 12-week treatment period, mice will be fasted for 6 hours and then euthanized.

- Collect blood via cardiac puncture. A portion should be collected in EDTA tubes for plasma preparation, and another portion for whole blood NAD+ analysis.
- Perfuse the circulatory system with saline.
- Dissect and weigh liver and skeletal muscle (e.g., gastrocnemius).
- Immediately snap-freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.

## NAD+ Level Measurement (LC-MS/MS Method)

This protocol is adapted from a validated LC-MS/MS method for quantifying NAD+ in mouse blood and tissue.[5]

#### Materials:

- Perchloric acid (0.5 N)
- Internal standard solution (e.g., <sup>13</sup>C<sub>5</sub>-NAD+)



LC-MS/MS system

#### Procedure:

- For tissue samples, homogenize the frozen tissue in cold PBS.
- To 25  $\mu$ L of blood or tissue homogenate, add 10  $\mu$ L of the internal standard solution.
- Add 200 μL of 0.5 N perchloric acid to precipitate proteins.
- Vortex for 5 minutes and then centrifuge at 16,000 x g for 10 minutes at 4°C.
- Transfer the supernatant for LC-MS/MS analysis.
- Prepare a standard curve using a surrogate matrix (e.g., water) with known concentrations of NAD+.
- Quantify NAD+ levels based on the standard curve.

### Western Blot for SIRT1 and SIRT3

#### Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-SIRT1, anti-SIRT3, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

#### Procedure:

- Homogenize frozen liver or muscle tissue in RIPA buffer.
- Determine protein concentration using a BCA assay.
- Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.



- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and visualize bands using a chemiluminescence detection system.
- Quantify band intensity using densitometry software and normalize to the loading control.

## Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol is a general guideline for using a Seahorse XF Analyzer to measure oxygen consumption rate (OCR) in isolated mitochondria or tissue biopsies.

#### Materials:

- Seahorse XF Analyzer
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin
   A)
- Assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine)

#### Procedure for Tissue Biopsies:

- Prepare fresh tissue biopsies (e.g., from liver) of a consistent size.
- Place the tissue biopsies into the wells of a Seahorse XF plate containing pre-warmed assay medium.
- Equilibrate the plate in a CO<sub>2</sub>-free incubator at 37°C for 1 hour.
- Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A).



- Calibrate the Seahorse XF Analyzer.
- Run the assay to measure basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

## **Data Presentation**

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Body Weight and Glucose Tolerance

| Group                    | Initial Body<br>Weight (g) | Final Body<br>Weight (g) | Body Weight<br>Gain (g) | GTT AUC |
|--------------------------|----------------------------|--------------------------|-------------------------|---------|
| HFD + Vehicle            |                            |                          |                         |         |
| HFD + NRM<br>(200 mg/kg) |                            |                          |                         |         |
| HFD + NRM<br>(400 mg/kg) |                            |                          |                         |         |

| Chow + Vehicle | | | | |

Table 2: Tissue NAD+ Levels

| Group                    | Blood NAD+ (μM) | Liver NAD+<br>(nmol/g) | Muscle NAD+<br>(nmol/g) |
|--------------------------|-----------------|------------------------|-------------------------|
| HFD + Vehicle            |                 |                        |                         |
| HFD + NRM (200<br>mg/kg) |                 |                        |                         |
| HFD + NRM (400<br>mg/kg) |                 |                        |                         |

| Chow + Vehicle | | | |



Table 3: Sirtuin Expression (Relative to HFD + Vehicle)

| Group                    | Liver SIRT1 | Liver SIRT3 | Muscle SIRT1 | Muscle SIRT3 |
|--------------------------|-------------|-------------|--------------|--------------|
| HFD + Vehicle            | 1.0         | 1.0         | 1.0          | 1.0          |
| HFD + NRM<br>(200 mg/kg) |             |             |              |              |
| HFD + NRM<br>(400 mg/kg) |             |             |              |              |

| Chow + Vehicle | | | | |

Table 4: Mitochondrial Respiration Parameters (OCR, pmol/min/µg protein)

| Group                    | Basal<br>Respiration | ATP-Linked<br>Respiration | Maximal<br>Respiration | Spare<br>Capacity |
|--------------------------|----------------------|---------------------------|------------------------|-------------------|
| HFD + Vehicle            |                      |                           |                        |                   |
| HFD + NRM<br>(200 mg/kg) |                      |                           |                        |                   |
| HFD + NRM<br>(400 mg/kg) |                      |                           |                        |                   |

| Chow + Vehicle | | | | |

## **Safety Considerations**

Based on preclinical studies of nicotinamide riboside, the no-observed-adverse-effect level (NOAEL) in a 90-day rat study was determined to be 300 mg/kg/day. The proposed doses in this study are within a range that has been previously tested in mice.[5] Standard laboratory safety procedures should be followed during the handling of animals and chemicals. A material safety data sheet (MSDS) for **nicotinamide riboside malate** should be consulted for specific handling and safety information.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [PDF] Nicotinamide riboside is uniquely and orally bioavailable in mice and humans |
   Semantic Scholar [semanticscholar.org]
- 2. Nicotinamide Riboside Supplementation to Suckling Male Mice Improves Lipid and Energy Metabolism in Skeletal Muscle and Liver in Adulthood PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans PMC [pmc.ncbi.nlm.nih.gov]
- 5. aboutnad.com [aboutnad.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Animal Model Study of Nicotinamide Riboside Malate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571242#animal-model-study-design-fornicotinamide-riboside-malate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com